Fenfluramine

Dravet syndrome Antiseizure medication Network meta-analysis

Fenfluramine’s unique polypharmacology—simultaneous serotonin release, reuptake inhibition, and direct agonism at 5-HT1D, 5-HT2A, and 5-HT2C receptors—makes it an irreplaceable active comparator for Dravet syndrome and LGS clinical trials. Its active metabolite, norfenfluramine, is the prototypical 5-HT2B agonist (Ki=11.2 nM) for cardiac valvulopathy studies. Generic substitution is not feasible; only fenfluramine HCl (≥98% purity) with documented REMS-compliant cardiac safety data meets regulatory requirements.

Molecular Formula C12H16F3N
Molecular Weight 231.26 g/mol
CAS No. 458-24-2
Cat. No. B1217885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenfluramine
CAS458-24-2
SynonymsFenfluramine
Fenfluramine Hydrochloride
Fenfluramine Hydrochloride, (+-)-Isomer
Fenfluramine Hydrochloride, R Isomer
Fenfluramine Hydrochloride, R-Isomer
Fenfluramine, (+-)-Isomer
Fenfluramine, R Isomer
Fenfluramine, R-Isomer
Hydrochloride, Fenfluramine
Isomeride
Pondimin
Molecular FormulaC12H16F3N
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3
InChIKeyDBGIVFWFUFKIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility412 mg/L
In water, 412 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Fenfluramine (CAS 458-24-2): Key Procurement Considerations for Antiseizure Drug Development


Fenfluramine (CAS 458-24-2) is an amphetamine derivative and serotonergic agent originally developed as an appetite suppressant, now repurposed and approved as an add-on therapy for seizures associated with Dravet syndrome and Lennox-Gastaut syndrome (LGS) in patients aged ≥2 years [1]. Its mechanism involves increasing extracellular serotonin levels through inhibition of serotonin reuptake and promotion of serotonin release, alongside direct agonist activity at multiple serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C [2]. Importantly, fenfluramine's primary active metabolite, norfenfluramine, exhibits distinct receptor pharmacology that has historically defined the compound's safety profile and clinical utility [3]. For procurement purposes, fenfluramine is available as the hydrochloride salt (Fenfluramine HCl), typically supplied as a white crystalline powder with a minimum purity specification of 98.00% [4].

Why Fenfluramine Cannot Be Interchanged with Other Serotonergic Antiseizure Agents


Fenfluramine's clinical differentiation from other serotonergic agents, including stiripentol, cannabidiol, and the selective 5-HT2C agonist lorcaserin, arises from its unique polypharmacology: it functions simultaneously as a serotonin releaser, a serotonin reuptake inhibitor, and a direct agonist at multiple 5-HT receptor subtypes [1]. This multi-modal mechanism contrasts sharply with stiripentol, which acts primarily as a positive allosteric modulator of GABA-A receptors and lacks fenfluramine's serotonergic profile [2], and with cannabidiol, whose complex pharmacology does not specifically target the serotonergic pathways that fenfluramine robustly engages [3]. Furthermore, the distinct receptor activation profile of fenfluramine's active metabolite norfenfluramine, particularly its potent 5-HT2B receptor agonism (Ki = 11.2 nM), introduces a well-characterized safety signal for cardiac valvulopathy that is absent from more selective 5-HT2C agonists like lorcaserin (which exhibits 104-fold selectivity for 5-HT2C over 5-HT2B) [4]. Consequently, generic substitution is not feasible; the choice of fenfluramine for a research or clinical program must be explicitly justified by its specific pharmacological fingerprint, not by general class membership.

Quantitative Comparator Evidence: Where Fenfluramine Demonstrates Differentiated Value


Efficacy vs. Cannabidiol in Dravet Syndrome: Network Meta-Analysis of Seizure Reduction

In a 2024 network meta-analysis comparing first-line add-on therapies for Dravet syndrome, fenfluramine demonstrated superior efficacy to cannabidiol in achieving clinically meaningful (≥50%) reductions in monthly convulsive seizure frequency (MCSF). The absolute risk difference (RD) for achieving ≥50% seizure reduction with fenfluramine 0.7 mg/kg/day versus stiripentol 50 mg/kg/day was 1% [95% CI: -20% to 22%; p = 0.93], indicating comparable efficacy, but both were statistically superior to licensed dose regimens of cannabidiol (10 or 20 mg/kg/day) [1].

Dravet syndrome Antiseizure medication Network meta-analysis

Seizure-Free Interval Superiority vs. Stiripentol in Dravet Syndrome

Despite comparable efficacy in achieving ≥50% seizure reduction, a key differentiator emerged in the analysis of seizure-free intervals. The same network meta-analysis found that stiripentol was statistically superior to fenfluramine in achieving seizure-free intervals, with an absolute risk difference (RD) of 26% [95% CI: 8% to 44%; p < 0.01] [1]. This finding highlights a nuanced clinical decision point: while both agents reduce seizure frequency similarly, stiripentol may offer a higher probability of complete seizure cessation for some patients.

Dravet syndrome Seizure freedom Therapeutic differentiation

Dose-Dependent Drop Seizure Reduction in Lennox-Gastaut Syndrome vs. Placebo

In a Phase 3 randomized, double-blind, placebo-controlled trial in patients with Lennox-Gastaut syndrome (LGS), fenfluramine demonstrated significant, dose-dependent efficacy in reducing the frequency of drop seizures. Patients receiving fenfluramine 0.7 mg/kg/day achieved a 26.5% median reduction in drop seizure frequency, compared to 14.2% with fenfluramine 0.2 mg/kg/day, and 7.6% with placebo [1]. Notably, the reduction in generalized tonic-clonic seizures (GTCS), a more severe seizure type, was even more pronounced: a 45.7% reduction in the 0.7 mg/kg/day group and a 58.2% reduction in the 0.2 mg/kg/day group, versus 3.7% for placebo [1].

Lennox-Gastaut syndrome Drop seizures Phase 3 clinical trial

5-HT2B Receptor Affinity and Cardiac Valvulopathy Risk Profile

Fenfluramine's historical association with cardiac valvulopathy (VHD) is mechanistically linked to the potent 5-HT2B receptor agonism of its active metabolite, norfenfluramine. (+)-Norfenfluramine binds to the human 5-HT2B receptor with a Ki of 11.2 nM and functions as a partial to full agonist (efficacy ≈75-100%) [1]. In contrast, the parent compound fenfluramine itself exhibits lower affinity and efficacy at 5-HT2B receptors [1]. This potent 5-HT2B activation is considered the primary driver of mitogenic signaling in cardiac valves. As a result, the modern, lower-dose fenfluramine regimen (≤0.7 mg/kg/day) for epilepsy indications is accompanied by a mandatory Risk Evaluation and Mitigation Strategy (REMS) requiring baseline and periodic echocardiographic monitoring [2].

Cardiotoxicity 5-HT2B receptor Drug safety

Broader Antiseizure Spectrum in Preclinical Models vs. Lorcaserin

Preclinical studies comparing fenfluramine to the selective 5-HT2C agonist lorcaserin reveal a broader spectrum of antiseizure activity for fenfluramine. In classical acute seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests in mice and rats, as well as the 6-Hz stimulation model in mice, lorcaserin was found to be inactive. In contrast, fenfluramine demonstrates activity in these models [1]. Lorcaserin's activity is limited to specific genetic absence seizure models (GAERS) and mutant zebrafish models of Dravet syndrome [1].

Preclinical efficacy Seizure models Polypharmacology

Real-World Responder Rates in Dravet Syndrome Compassionate Use Program

In a German compassionate use program (CUP) for fenfluramine in patients with Dravet syndrome, real-world responder rates were high and durable. At 3 months, 68% of patients (n=78) achieved a ≥50% reduction in total seizures, with 14% achieving seizure freedom [1]. For generalized tonic-clonic seizures, the responder rate was 67%, with 23% achieving seizure freedom [1]. This real-world data aligns with and reinforces the efficacy demonstrated in pivotal clinical trials, providing confidence for procurement decisions in post-marketing studies or expanded access programs.

Real-world evidence Dravet syndrome Seizure response

Targeted Application Scenarios for Fenfluramine (458-24-2) in Research and Development


Phase 2/3 Clinical Trial for Dravet Syndrome: Comparator Arm or Investigational Agent

Fenfluramine is an essential procurement item for any clinical trial in Dravet syndrome that requires an active comparator arm. Given its established efficacy in reducing convulsive seizure frequency, with responder rates of 54-68% and a 62% greater reduction in median monthly convulsive seizures versus placebo [1], fenfluramine serves as a benchmark against which novel antiseizure medications can be evaluated. Its well-characterized safety profile and REMS-mandated cardiac monitoring provide a robust comparator framework for assessing new molecular entities. Procurement of GMP-grade fenfluramine hydrochloride with documented purity (≥98%) and stability (storage at -20°C) is critical for ensuring regulatory compliance and trial integrity [2].

Lennox-Gastaut Syndrome Drug Development Programs

With its recent FDA approval for LGS, fenfluramine is now a key reference compound for any research program targeting this severe developmental and epileptic encephalopathy. The Phase 3 data demonstrating a 26.5% median reduction in drop seizures (vs. 7.6% for placebo) at the 0.7 mg/kg/day dose, along with an even more pronounced effect on generalized tonic-clonic seizures (45.7% reduction), establishes fenfluramine as a foundational therapy [1]. For pharmaceutical companies developing next-generation LGS treatments, fenfluramine must be included as a comparator in preclinical and clinical studies to demonstrate superiority or differentiated safety. Analytical reference standards of fenfluramine (CAS 458-24-2) are required for bioanalytical method development and validation.

Serotonergic Pharmacology and 5-HT2B Receptor Safety Studies

Fenfluramine, particularly its active metabolite norfenfluramine, is the prototypical tool compound for studying 5-HT2B receptor-mediated cardiotoxicity. Its high-affinity binding (Ki = 11.2 nM) and potent agonist activity at the 5-HT2B receptor have been directly linked to the mechanism of drug-induced valvular heart disease [1]. Research programs investigating the safety of novel serotonergic agents must include fenfluramine and norfenfluramine as positive controls in 5-HT2B functional assays (e.g., IP accumulation, calcium flux) to screen for potential valvulopathic risk. Procuring high-purity (+)-norfenfluramine hydrochloride and its parent compound fenfluramine is therefore essential for comprehensive in vitro safety pharmacology panels [2].

Drug Repurposing and Pharmacovigilance Studies

The remarkable repurposing of fenfluramine from a withdrawn anorectic agent to an approved antiseizure medication provides a unique case study for drug repositioning research. Its dual mechanism as both a serotonin releaser and a direct receptor agonist, combined with a dose-dependent safety profile that separates the cardiopulmonary toxicity of higher doses from the manageable risks at lower, epilepsy-specific doses (≤0.7 mg/kg/day), makes fenfluramine an invaluable reference in pharmacovigilance and drug safety science [1]. Researchers conducting retrospective analyses of drug-induced valvulopathy, comparative effectiveness studies of Dravet syndrome treatments, or health economic evaluations of orphan drug development will require access to fenfluramine's analytical data and clinical trial datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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